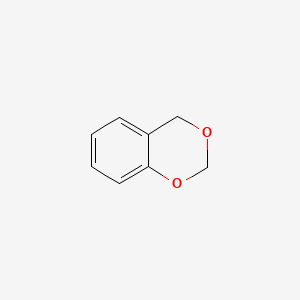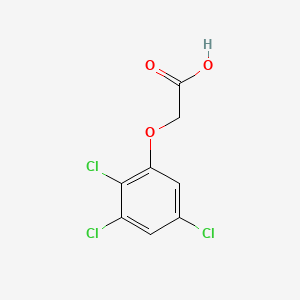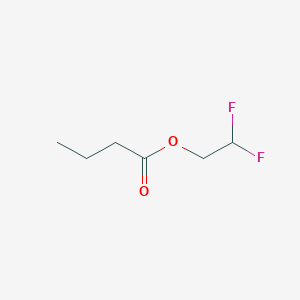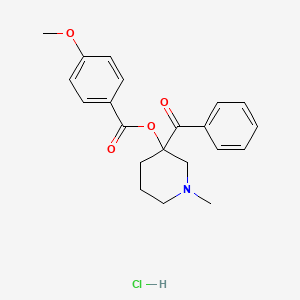
(+-)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is a complex organic compound that features a piperidine ring substituted with benzoyl and p-methoxybenzoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate typically involves multiple steps. One common approach is the protection of hydroxyl groups using p-methoxybenzyl (PMB) groups, which can be deprotected under mildly oxidizing conditions using dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The Williamson ether synthesis mechanism is often employed for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The PMB group can be oxidized using DDQ, leading to the formation of p-methoxybenzaldehyde.
Reduction: Reduction reactions can be performed using reagents like DIBAL to obtain mono-protected diols.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for the oxidation of PMB groups.
Reducing Agents: DIBAL is used for the reduction of benzylidene acetals.
Acidic Conditions: Strong acids can be used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions include deprotected compounds, p-methoxybenzaldehyde, and mono-protected diols .
Applications De Recherche Scientifique
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of hydroxyl groups.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate involves its interaction with molecular targets through its functional groups. The PMB group can stabilize intermediates during chemical reactions, reducing the electrophilicity of neighboring groups and facilitating subsequent transformations . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Ethers: Similar in their use as protecting groups for hydroxyl compounds.
Dimethoxybenzyl (DMB) Groups: Can be deprotected under milder conditions than PMB.
Tetrahydropyranyl (THP) Ethers: Used for the protection of hydroxyl groups and removed under acidic conditions.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of both benzoyl and p-methoxybenzoyloxy groups allows for versatile chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
33422-54-7 |
|---|---|
Formule moléculaire |
C21H24ClNO4 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(3-benzoyl-1-methylpiperidin-3-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22-14-6-13-21(15-22,19(23)16-7-4-3-5-8-16)26-20(24)17-9-11-18(25-2)12-10-17;/h3-5,7-12H,6,13-15H2,1-2H3;1H |
Clé InChI |
KXCUVPCCUJWKHB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



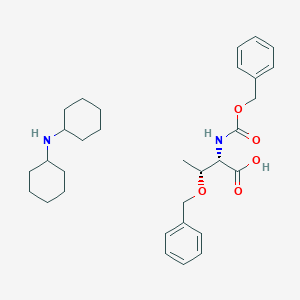
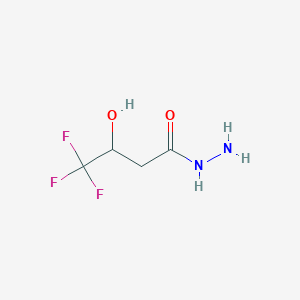
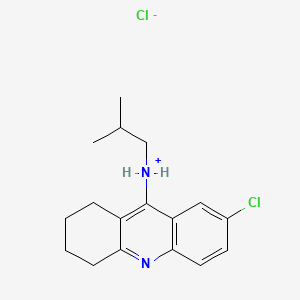
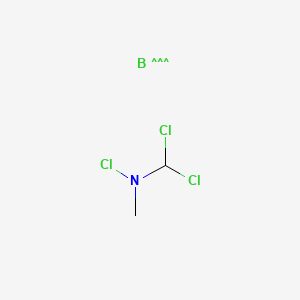

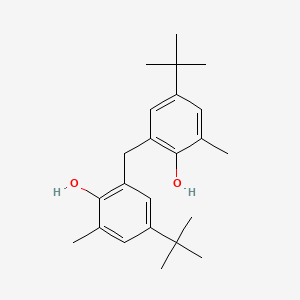

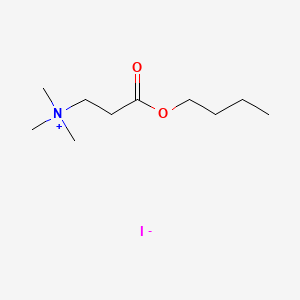
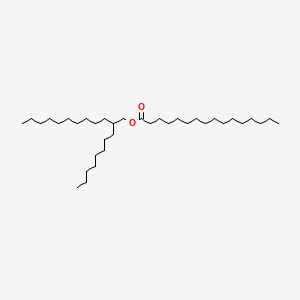
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
